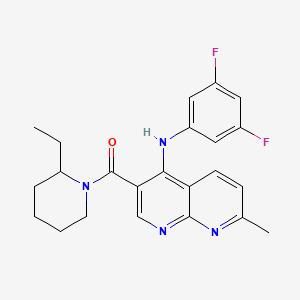

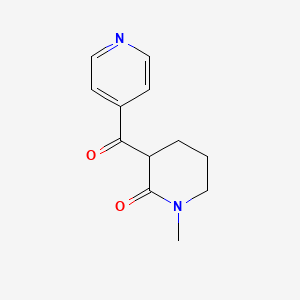

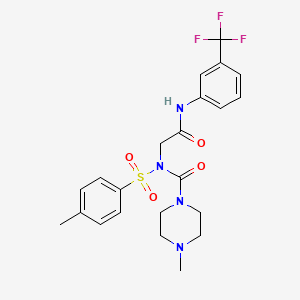

![molecular formula C18H15ClN4O4 B2445757 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide CAS No. 1706276-37-0](/img/structure/B2445757.png)

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Activity

Novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized, showing a synergistic effect with Temobel, a first-line antitumor drug used in brain tumor chemotherapy (Kletskov et al., 2018).

Antimicrobial and Antitumor Activity

New derivatives of griseofulvin isolated from a mangrove endophytic fungus demonstrated moderate antitumor and antimicrobial activity (Xia et al., 2011).

Photochemical Transformations and Synthesis

A study on chloro(4-methylpent-3-en-1-ynyl)carbene highlighted its IR spectrum, structure, photochemical transformations, and reactions with alkenes, leading to a method for the synthesis of alkynylchlorocyclopropanes (Gvozdev et al., 2021).

Antimicrobial Screening and Free-Radical Scavenging Activity

Research on acetoxysulfonamide pyrazole derivatives and their substituted versions showed significant antimicrobial activities and potential as antioxidants and anti-inflammatory agents (Hamada & Abdo, 2015).

Anti-Human Lung Cancer Potential

A study on chloroxine and methyl 3,4,5-trihydroxybenzoate compounds explored their therapeutic properties against human lung cancer, demonstrating good cytotoxic effects (Wen et al., 2022).

Mécanisme D'action

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The compound may potentially affect various biochemical pathways due to its complex structure. Without specific target identification, it is challenging to predict the exact pathways and their downstream effects .

Pharmacokinetics

The compound’s metabolism and excretion are likely to be influenced by its molecular size and polarity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature may affect the compound’s structure and thus its activity. Interactions with other molecules may either enhance or inhibit its action .

Propriétés

IUPAC Name |

5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O4/c19-14-5-11(6-20-18(14)25)17(24)22-12-7-21-23(8-12)9-13-10-26-15-3-1-2-4-16(15)27-13/h1-8,13H,9-10H2,(H,20,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSUWBQSXIZIMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CNC(=O)C(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

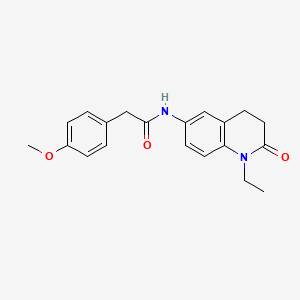

![8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2445674.png)

![1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2445675.png)